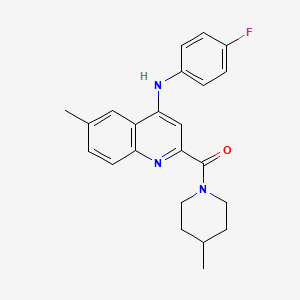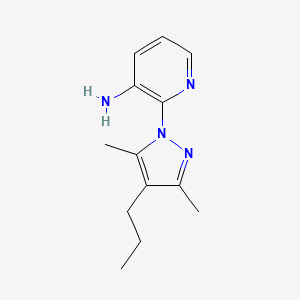![molecular formula C22H28N2O3S B2897269 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-phenylpropyl)acetamide CAS No. 1021118-04-6](/img/structure/B2897269.png)
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-phenylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(3-phenylpropyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzenesulfonyl group attached to a piperidine ring, which is further connected to an acetamide moiety with a phenylpropyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-phenylpropyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation of the piperidine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Acetamide Moiety: The acetamide moiety can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Addition of the Phenylpropyl Substituent: The phenylpropyl group can be attached via a nucleophilic substitution reaction using an appropriate phenylpropyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide or phenylpropyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(3-phenylpropyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with piperidine derivatives.
Chemical Biology: The compound is utilized in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may find applications in the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the acetamide and phenylpropyl groups contribute to its overall pharmacokinetic properties. The exact molecular targets and pathways may vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{3-[1-(Benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone: This compound is another piperidine derivative with a similar benzenesulfonyl group but different substituents, showing potent inhibitory activity in biological assays.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, exhibit diverse biological activities and are structurally related to piperidine derivatives.
Uniqueness
2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(3-phenylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the benzenesulfonyl group enhances its interaction with biological targets, while the piperidine ring provides structural rigidity and binding affinity. The phenylpropyl and acetamide groups contribute to its overall stability and bioavailability.
Propriétés
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c25-22(23-16-9-12-19-10-3-1-4-11-19)18-20-13-7-8-17-24(20)28(26,27)21-14-5-2-6-15-21/h1-6,10-11,14-15,20H,7-9,12-13,16-18H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNGWFRSTARQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2897186.png)
![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2897187.png)

![N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2897191.png)

![3,8-dinitro-6H-benzo[c]chromen-6-one](/img/structure/B2897196.png)
![2,5-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2897198.png)
![Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate](/img/structure/B2897199.png)
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2897202.png)
![2,5-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide](/img/structure/B2897203.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2897205.png)
![3-(2-methoxyethyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2897207.png)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2897208.png)
